molecular formula C34H57N9O16 B1667906 牛肉肉肽 CAS No. 73984-05-1

牛肉肉肽

货号: B1667906
CAS 编号: 73984-05-1
分子量: 847.9 g/mol
InChI 键: JYGRAOYMDDFOSM-FQJIPJFPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

美味肽,也称为牛肉肽,是一种小的线性八肽,序列为赖氨酸-甘氨酸-天冬氨酸-谷氨酸-谷氨酸-丝氨酸-亮氨酸-丙氨酸。它以其鲜味而闻名,常被用作牛肉风味增强剂。 该肽可以从牛肉肉的肉汁中分离出来,是牛肉老化过程中内源性蛋白水解活性的产物 .

科学研究应用

美味肽具有广泛的科学研究应用,包括:

作用机制

美味肽发挥作用的机制与其与舌头上的味觉受体的相互作用有关。该肽与特定的受体结合,触发信号转导通路,导致感知到鲜味。

未来方向

Due to its high production cost, the peptide’s potential for widespread application in the food industry has yet to be realized, prompting current research efforts to focus on finding a method of mass-production for the peptide . There is ongoing research into the use of microorganisms for the large-scale production of flavor peptides like BMP .

生化分析

Biochemical Properties

Beefy Meaty Peptide is a small peptide consisting of eight amino acids . The primary structure of Beefy Meaty Peptide was determined to be: H-Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala-OH (K-G-D-E-E-S-L-A) . This peptide interacts with various enzymes and proteins during its synthesis and expression . For instance, in one study, DNA encoding Beefy Meaty Peptide was synthesized and cloned into the expression vector pPICZ A .

Cellular Effects

The cellular effects of Beefy Meaty Peptide are primarily related to its role as a flavor enhancer . On a molecular level, the umami taste is registered when molecules such as glutamate and aspartate bind to the ligand-binding domains of specialized taste receptors . Once activated, these receptors send electrical pulses that travel to the brain via sensory neurons .

Molecular Mechanism

The molecular mechanism of Beefy Meaty Peptide involves its interaction with taste receptors. The intensity of the umami taste increases when the acidic peptide interacts with cations to form a salt . At a threshold value of 1.25 millimolar (mM), the Asp-Glu dipeptide generates the strongest umami taste when exposed to NaOH and subjected to a pH increase .

Temporal Effects in Laboratory Settings

Beefy Meaty Peptide has been shown to remain stable, without breaking down, in high-heat pasteurization and sterilization conditions . This makes it possible for potential use for culinary purposes .

Metabolic Pathways

It is known that the peptide is produced through the digestion of beef by the enzyme papain .

化学反应分析

反应类型

美味肽经历各种化学反应,包括:

常用试剂和条件

形成的主要产物

这些反应形成的主要产物包括美味肽的各种类似物,具有修饰的氨基酸序列,它们可以表现出不同的味道特征和生物活性 .

相似化合物的比较

类似化合物

独特性

美味肽的独特性在于它能够产生复杂的味觉特征,包括咸味、鲜味和略带酸味。 与主要提供鲜味的谷氨酸钠不同,美味肽提供更细致和多方面的味觉体验 .

属性

IUPAC Name

(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59)/t17-,18-,19-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGRAOYMDDFOSM-FQJIPJFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H57N9O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027510
Record name Beefy meaty peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

847.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73984-05-1
Record name Beefy meaty peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073984051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beefy meaty peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEEFY MEATY PEPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE0DS1PZ2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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